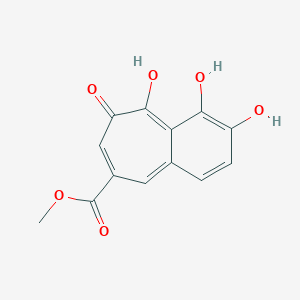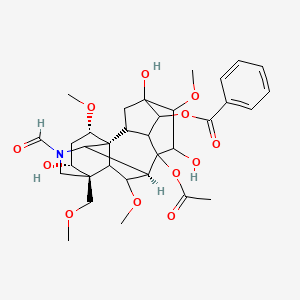
Oleanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleanolic acid is a naturally occurring pentacyclic triterpenoid compound found in over 1600 plant species, particularly in the Oleaceae family, such as olives (Olea europaea). It serves as a protective agent in plants, preventing water loss and acting as a defense barrier against pathogens and herbivores . Oleanolic acid is known for its wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oleanolic acid can be synthesized through various methods. One common approach involves the biosynthesis pathway starting from mevalonate to create squalene. Squalene monooxygenase oxidizes squalene to form an epoxide, resulting in 2,3-oxidosqualene. Beta-amyrin synthase then catalyzes the formation of beta-amyrin through a ring formation cascade. Finally, the cytochrome P450 enzyme CYP716AATR2 oxidizes carbon 28, converting it into a carboxylic acid to form oleanolic acid .
Industrial Production Methods
Industrial production of oleanolic acid typically involves extraction from plant sources. Ethanol and methanol are commonly used solvents for extraction due to their high efficiency . Ethanol is preferred over methanol due to its lower toxicity. The extraction process may involve heating, freeze-drying, and grinding of plant materials .
Analyse Des Réactions Chimiques
Types of Reactions
Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxyl group of oleanolic acid, leading to the formation of esters or ethers.
Major Products
The major products formed from these reactions include oleanolic aldehyde, oleanolic ketone, and oleanolic alcohol .
Applications De Recherche Scientifique
Oleanolic acid has a wide range of scientific research applications:
Mécanisme D'action
Oleanolic acid exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Wnt/β-catenin pathway and activate the Hippo/YAP pathway, which are involved in cell proliferation and apoptosis . Additionally, oleanolic acid can modulate the renin-angiotensin system, enhancing fluid balance and maintaining blood pressure homeostasis . It also induces the production of glucagon-like peptide-1 through a TGR5-mediated mechanism, increasing insulin secretion and β-cell regeneration .
Comparaison Avec Des Composés Similaires
Oleanolic acid is often compared with its isomer, ursolic acid, which shares similar biological properties. Both compounds are pentacyclic triterpenoids and exhibit antioxidant, anti-inflammatory, and anticancer activities . Other similar compounds include betulinic acid and glycyrrhetinic acid, which also possess triterpenoid structures and similar pharmacological effects . oleanolic acid is unique in its widespread occurrence in the plant kingdom and its extensive range of biological activities .
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(4aS,6aS,6bR,10R,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,23-,27+,28-,29-,30+/m1/s1 |
Clé InChI |
MIJYXULNPSFWEK-LGSDIRQTSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)



![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)

![9,12a-dihydroxy-2,3-dimethoxy-12-oxo-6,6a-dihydrochromeno[3,4-b]chromene-8-carboxylic acid](/img/structure/B10754059.png)






